molecular formula C7H9Cl2N3 B1366951 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine CAS No. 61770-00-1

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine

Cat. No.: B1366951
CAS No.: 61770-00-1
M. Wt: 206.07 g/mol
InChI Key: JYFSQUKOJVZDJE-UHFFFAOYSA-N
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Description

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine is a chemical compound with the CAS Number: 61770-00-1 . It has a molecular weight of 206.07 and is commonly used in scientific research due to its diverse applications. It serves as a valuable building block in the synthesis of various organic compounds, making it essential for drug discovery and material science advancements.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3 .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 56-61°C . and is typically stored at 4°C .

Scientific Research Applications

HIV-1 Treatment Research

Research involving 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine has shown its potential in the treatment of HIV-1. Studies have synthesized various compounds using this chemical, which have been tested for their effectiveness against HIV-1. For instance, Loksha et al. (2008) synthesized 1,5-disubstituted pyrimidine-2,4-diones using this compound, which were then tested for HIV-1 activity. Similarly, Loksha et al. (2016) synthesized novel MC‐1220 analogs for HIV-1 treatment, highlighting the utility of this compound in antiviral research (Loksha et al., 2008); (Loksha et al., 2016).

Regioselectivity in Chemical Reactions

The compound has been used to investigate regioselectivity in chemical reactions. For example, Doulah et al. (2014) conducted a study on regioselective displacement reactions using this compound. Their work contributes to the broader understanding of reaction mechanisms in organic chemistry (Doulah et al., 2014).

Synthesis of Other Chemical Compounds

This compound plays a role in the synthesis of various chemical compounds. Smith and Buchwald (2016) reported its use in the regioselective amination of polychloropyrimidines, showcasing its versatility in synthetic chemistry applications (Smith & Buchwald, 2016).

Antitumor Research

There is ongoing research into the potential antitumor applications of compounds synthesized using this compound. Chu De-qing (2011) synthesized derivatives that exhibited significant antitumor activities, indicating the compound's potential in cancer research (Chu De-qing, 2011).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Properties

IUPAC Name

4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2N3/c1-4-5(8)10-7(12(2)3)11-6(4)9/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFSQUKOJVZDJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60490620
Record name 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61770-00-1
Record name 4,6-Dichloro-N,N,5-trimethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60490620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine in synthesizing anti-HIV compounds?

A: this compound serves as a versatile starting material for creating diverse pyrimidine derivatives exhibiting anti-HIV activity. [, ] Two distinct synthetic approaches have been explored:

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